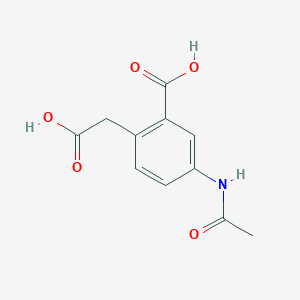

2-(Carboxymethyl)-5-acetamidobenzoic acid

Description

Contextual Significance of Carboxymethylated Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are prevalent in nature and widely utilized in various scientific and industrial fields. nih.govwikipedia.org These compounds serve as crucial building blocks in the synthesis of a multitude of organic molecules. preprints.org The introduction of a carboxymethyl group to the benzoic acid scaffold gives rise to carboxymethylated benzoic acid derivatives, a modification that can significantly influence the parent molecule's physicochemical properties and biological activities.

The presence of additional carboxylic acid and methylene (B1212753) groups can enhance water solubility, introduce new coordination sites for metal ions, and provide handles for further chemical modifications. These characteristics make carboxymethylated benzoic acid derivatives valuable in fields such as medicinal chemistry, materials science, and analytical chemistry. For instance, some benzoic acid derivatives have been investigated for their potential as butyrylcholinesterase inhibitors, which could be relevant in the context of Alzheimer's disease research. researchgate.net Furthermore, these derivatives are explored for their antimicrobial and anticancer properties. preprints.orgresearchgate.net The ability of the carboxyl groups to form hydrogen bonds also makes them interesting components in the development of supramolecular assemblies. researchgate.net

Overview of the Research Landscape Surrounding 2-(Carboxymethyl)-5-acetamidobenzoic Acid

The research landscape for this compound appears to be in a nascent stage. While its chemical structure is defined and it is available commercially as a chemical reagent, extensive studies detailing its synthesis, characterization, and application are not widely reported in publicly accessible scientific literature. fluorochem.co.uk The compound is identified by the CAS number 857817-75-5. fluorochem.co.uk

The primary focus of research on related compounds, such as other carboxymethylated and acetamidobenzoic acid derivatives, often revolves around their biological activities and potential therapeutic applications. For example, derivatives of 2-aminobenzoic acid (anthranilic acid) are precursors in the synthesis of various heterocyclic compounds with pharmacological properties. The acetamido group, in particular, is a common feature in many pharmaceutical compounds.

Scope and Strategic Objectives for Scholarly Investigation of the Chemical Compound

Given the limited specific research on this compound, future scholarly investigations could be strategically directed towards several key areas. A primary objective would be the development and optimization of a synthetic route to produce the compound with high yield and purity. Following a reliable synthesis, a thorough characterization using modern analytical techniques would be essential to establish a comprehensive profile of the molecule.

A significant area of investigation would be the exploration of its potential biological activities. Drawing parallels from related structures, studies could focus on its antimicrobial, antifungal, and anticancer properties. Furthermore, the presence of two carboxylic acid groups and an amide linkage suggests potential for its use as a chelating agent or as a monomer in the synthesis of novel polymers. A systematic investigation into these areas would help to elucidate the potential applications and establish the scientific significance of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFBMKMRUFKEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Carboxymethyl 5 Acetamidobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution and the solid state. It provides information on the connectivity of atoms and the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Conformation

A ¹H-NMR spectrum for 2-(Carboxymethyl)-5-acetamidobenzoic acid would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, the acetyl methyl protons, and the amine proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring. However, no experimental ¹H-NMR data has been found in the searched literature.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline and Amorphous Forms

Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. It can distinguish between different crystalline polymorphs and amorphous forms of a compound. For this compound, SSNMR could provide insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. Unfortunately, no SSNMR studies for this specific compound have been reported.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids, the C=O stretches of the carboxylic acids and the amide, the N-H stretch of the amide, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl groups. While general spectral regions for these functional groups are well-established, specific experimental FTIR data for this compound is not available.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable data on the aromatic ring vibrations and the carbon skeleton. As with the other techniques, there is no published Raman spectroscopic data for this molecule.

Complementary Spectroscopic and Elemental Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental data regarding the UV-Visible absorption maxima (λmax), molar absorptivity, or solvent effects for this compound were found in the reviewed literature. This information is essential for understanding the electronic transitions within the molecule.

Elemental Analysis

While the theoretical elemental composition can be calculated from the molecular formula of this compound (C₁₁H₁₁NO₅), published experimental data from elemental analysis to confirm these values is not available.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 55.69% |

| Hydrogen | H | 1.008 | 11 | 4.67% |

| Nitrogen | N | 14.007 | 1 | 5.90% |

Note: This table represents calculated theoretical values and not experimental results.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

No EDX spectra or elemental composition data for this compound are available in the public domain. EDX analysis would typically be used to confirm the elemental makeup of a solid sample of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

There are no published XPS survey scans or high-resolution spectra for this compound. Such data would provide valuable information about the surface elemental composition and the chemical (oxidation) states of the constituent elements (carbon, oxygen, and nitrogen).

Computational Chemistry and Theoretical Investigations of 2 Carboxymethyl 5 Acetamidobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the excited states of molecules and predict their electronic absorption spectra. researchgate.net For aromatic compounds like 2-(Carboxymethyl)-5-acetamidobenzoic acid, TD-DFT can calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dntb.gov.ua

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. researchgate.net Studies on similar benzoic acid derivatives have assessed various functionals, including meta-GGA hybrids (M06-2X), doubly hybrids (B2PLYPD), and range-separated functionals (CAM-B3LYP, ωB97XD), comparing them against high-level calculations or experimental data. researchgate.net For instance, the CAM-B3LYP functional has demonstrated good performance in predicting the photoexcitation processes of benzoic acid derivatives. researchgate.net These calculations reveal how the electronic structure, including the π-system of the benzene (B151609) ring and the molecular orbitals associated with the carboxymethyl and acetamido groups, influences the molecule's interaction with light. researchgate.netnih.gov A molecular orbital analysis can further characterize the nature of the electronic transitions, such as π to π* transitions, which are common in such chromophores. researchgate.net

The table below illustrates the type of data generated from TD-DFT studies, showing hypothetical predicted absorption maxima for the title compound using functionals known to be effective for related molecules.

Table 1: Illustrative TD-DFT Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Functional | Basis Set | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| B3LYP | 6-311G(d,p) | 295 | 0.45 | HOMO -> LUMO |

| CAM-B3LYP | 6-311G(d,p) | 288 | 0.48 | HOMO -> LUMO |

| M06-2X | 6-311G(d,p) | 285 | 0.51 | HOMO-1 -> LUMO |

| PBE0 | 6-311G(d,p) | 298 | 0.43 | HOMO -> LUMO |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational dynamics and stability of a molecule in various environments.

The surrounding environment, particularly the solvent, can significantly impact a molecule's behavior. MD simulations can explicitly model solvent molecules (e.g., water) to study their effects on the conformation and reactivity of this compound. The two carboxylic acid groups and the amide group are capable of forming hydrogen bonds with protic solvents. These interactions can stabilize certain conformations over others and affect the accessibility of these functional groups for chemical reactions. rsc.org In aprotic solvents, molecules with carboxylic acid groups may form dimers, a behavior that can also be investigated using MD simulations to understand its effect on reactivity. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jabonline.inmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. jabonline.in

Molecular docking algorithms predict the binding pose of a ligand in the active site of a protein and use scoring functions to estimate the strength of the interaction, known as the binding affinity. jabonline.in This affinity is typically reported in kcal/mol, with more negative values indicating stronger binding. nih.gov For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. The results would identify the most likely binding orientation and provide a quantitative measure of its affinity for the target's binding pocket. nih.gov

Table 2: Example Format for Molecular Docking Results This table presents a hypothetical format to illustrate typical docking data.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein X (1XYZ) | -8.5 | 1.2 | Arg123, Gln78 | Hydrogen Bond, Salt Bridge |

| Protein Y (2ABC) | -7.2 | 1.8 | Phe45, Leu90 | Hydrophobic Interaction |

| Protein Z (3DEF) | -9.1 | 0.9 | Asp15, Tyr22 | Hydrogen Bond, π-π Stacking |

Beyond predicting binding affinity, docking studies provide crucial insights into the specific molecular interactions that drive ligand recognition and binding. jabonline.in The analysis of a docked pose can reveal the network of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net For this compound, the carboxyl and amide groups would be expected to act as hydrogen bond donors and acceptors, while the benzene ring could engage in hydrophobic or π-stacking interactions. Understanding these recognition mechanisms is fundamental for explaining the molecule's specificity and for designing more potent and selective analogs. jabonline.inresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Carboxymethyl 5 Acetamidobenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moieties

The two carboxylic acid groups, one directly attached to the benzene (B151609) ring and the other on the methyl substituent, are the primary sites for many chemical reactions.

The carboxylic acid groups of 2-(carboxymethyl)-5-acetamidobenzoic acid can readily undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is typically carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ester, water is usually removed as it is formed. Alternatively, esterification can be achieved using alkyl halides in the presence of a base.

Amidation of the carboxylic acid groups can be accomplished by reacting the molecule with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and results in a mixture of products. More commonly, the carboxylic acid is first activated to a more reactive species. This can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions.

Table 1: Representative Reagents and Conditions for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Acid catalyst (e.g., H₂SO₄), heat | Diester |

| Esterification | Alkyl halide (e.g., Methyl iodide) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Diester |

| Amidation | Amine (e.g., Benzylamine) | Coupling agent (e.g., DCC, EDC) | Diamide |

| Amidation | Thionyl chloride (SOCl₂), then Amine | Two-step process | Diamide |

As carboxylic acids, both acidic protons of this compound can be readily deprotonated by bases to form carboxylate salts. The reaction with strong bases like sodium hydroxide (B78521) or potassium hydroxide will result in the formation of the corresponding disodium (B8443419) or dipotassium (B57713) salt. Similarly, reaction with weaker bases such as amines can also lead to salt formation. For instance, p-acetamidobenzoic acid is known to form stable, non-hygroscopic salts with various amines. rsc.org

The carboxylate groups are also excellent ligands for metal ions, and thus, this compound can form a variety of metal complexes. The coordination can occur in several modes, including monodentate, bidentate chelating, or bridging, leading to the formation of coordination polymers. The specific geometry and coordination number of the resulting metal complex will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. nih.gov

Table 2: Examples of Potential Salt Formation and Metal Complexation Products

| Reactant | Product Type | Potential Product Name |

|---|---|---|

| Sodium hydroxide | Disodium Salt | Disodium 2-(carboxymethyl)-5-acetamidobenzoate |

| Ammonia | Diammonium Salt | Diammonium 2-(carboxymethyl)-5-acetamidobenzoate |

| Copper(II) acetate (B1210297) | Metal Complex | Copper(II) 2-(carboxymethyl)-5-acetamidobenzoate complex |

| Zinc(II) chloride | Metal Complex | Zinc(II) 2-(carboxymethyl)-5-acetamidobenzoate complex |

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid groups can be derivatized to improve their chromatographic retention and enhance their ionization efficiency, leading to better detection sensitivity. bath.ac.uk A common strategy is to convert the carboxylic acids into esters or amides that contain a permanently charged or easily ionizable group.

This chemical modification can unify the physicochemical properties of different analytes into a more uniform group with similar tags from the derivatization reagents. bath.ac.uk A variety of derivatization agents are available for this purpose, which can react with the carboxylic acid moieties under mild conditions. nih.govmasterorganicchemistry.com

Table 3: Selected Derivatization Reagents for Carboxylic Acids in LC-MS Analysis

| Derivatization Reagent | Principle of Enhancement | Application |

|---|---|---|

| 2-picolylamine | Introduction of a basic nitrogen for improved positive mode ESI | Targeted metabolomics |

| 3-bromoacetonyltrimethylammonium bromide | Introduction of a quaternary ammonium (B1175870) group for a permanent positive charge | Analysis of fatty acids |

| N,N-dimethylethylenediamine (DMED) | Introduction of a tertiary amine for enhanced ionization efficiency | Fatty acid analysis |

| 4-(Aminomethyl)phenethyl-1,1,2,2,3,3,4,4,4-nonafluoro-butane-1-sulfonate (APN) | Introduction of a fluorinated tag for improved sensitivity in negative mode ESI | General carboxylic acid analysis |

Reactions at the Acetamido Group

The acetamido group (–NHCOCH₃) is generally less reactive than the carboxylic acid groups. However, it can still undergo several chemical transformations.

The amide bond of the acetamido group can be hydrolyzed under either acidic or basic conditions to yield 5-amino-2-(carboxymethyl)benzoic acid and acetic acid. This reaction, often referred to as deacetylation, typically requires more stringent conditions, such as prolonged heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), compared to the hydrolysis of esters. masterorganicchemistry.comlibretexts.orgsavemyexams.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. allen.inpressbooks.pub

Table 4: General Conditions for the Hydrolysis of the Acetamido Group

| Conditions | Reagents | Expected Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, heat | 5-Amino-2-(carboxymethyl)benzoic acid hydrochloride, Acetic acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Disodium 5-amino-2-(carboxymethyl)benzoate, Sodium acetate |

While the nitrogen atom of the acetamido group is part of a resonance-stabilized system, making it less nucleophilic than the nitrogen of an amine, it can still undergo N-alkylation and N-acylation under certain conditions. These reactions are generally more challenging to achieve than the alkylation or acylation of primary or secondary amines.

N-alkylation of secondary amides often requires strong bases to deprotonate the amide nitrogen, followed by reaction with an alkylating agent like an alkyl halide. Alternatively, acid-catalyzed N-alkylation with alcohols can occur if the alcohol can form a stable carbocation. flvc.org

N-acylation of the acetamido group to form an imide is also possible. This typically requires reacting the amide with a more reactive acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a catalyst.

Table 5: Potential Reagents for N-Alkylation and N-Acylation of the Acetamido Group

| Transformation | Reagent(s) | Potential Product |

|---|---|---|

| N-Alkylation | Sodium hydride, then Methyl iodide | 2-(Carboxymethyl)-5-(N-methylacetamido)benzoic acid |

| N-Alkylation | t-Butanol, H₂SO₄ | 2-(Carboxymethyl)-5-(N-tert-butylacetamido)benzoic acid |

| N-Acylation | Acetic anhydride, pyridine | 2-(Carboxymethyl)-5-(diacetamido)benzoic acid |

| N-Acylation | Benzoyl chloride, pyridine | 2-(Carboxymethyl)-5-(N-acetylbenzamido)benzoic acid |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The functionalization of the aromatic core of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group. It increases the electron density of the aromatic ring through resonance donation from the nitrogen lone pair, making the ring more susceptible to attack by electrophiles. Conversely, the carboxymethyl group (-CH₂COOH) is generally considered a weakly deactivating group due to the inductive electron-withdrawing effect of the carboxylic acid, directing incoming electrophiles to the meta position relative to itself.

In electrophilic aromatic substitution, the powerful activating and directing effect of the acetamido group dominates. masterorganicchemistry.com Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the acetamido group. The para position is already occupied by the carboxymethyl group. One ortho position (C-6) is sterically unhindered, while the other (C-4) is also available. Thus, electrophilic attack is most likely to occur at the C-6 position, and to a lesser extent at the C-4 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically at the C-6 position, using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring. However, these reactions may be complicated by the presence of the deactivating carboxylic acid groups and potential side reactions with the acetamido group. masterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) reactions, where a nucleophile replaces a leaving group on the aromatic ring, are generally not feasible for this compound under standard conditions. NAS requires the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group (like a halide), neither of which is present on the parent molecule. youtube.com

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product (Predicted) |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-(carboxymethyl)-5-acetamidobenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(Carboxymethyl)-5-acetamido-6-nitrobenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(Carboxymethyl)-5-acetamido-6-sulfobenzoic acid |

Controlled Derivatization for the Synthesis of Novel Analogues

The presence of two distinct carboxylic acid groups and an acetamido group offers numerous pathways for controlled derivatization to synthesize a library of novel analogues. These modifications can be targeted to one or more functional groups.

Reactions at the Carboxylic Acid Groups: Both the benzoic acid and the acetic acid moieties can undergo typical carboxylic acid reactions. libretexts.org Due to differences in their electronic and steric environments, selective derivatization may be possible. The benzoic acid group is directly conjugated with the aromatic ring and is more sterically hindered than the carboxymethyl group.

Esterification: Conversion to esters by reacting with alcohols under acidic conditions (Fischer esterification). libretexts.org Using different alcohols can generate a wide array of mono- or di-esters.

Amide Formation: Conversion to amides by reaction with amines. This typically requires activating the carboxylic acid, for example, by first converting it to an acid chloride using thionyl chloride (SOCl₂) or by using peptide coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.org

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions at the Acetamido Group:

Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 5-amino-2-(carboxymethyl)benzoic acid. This amine serves as a crucial intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a variety of functional groups.

Sequential and Combined Strategies: A combination of these reactions allows for the systematic synthesis of complex analogues. For instance, the aromatic ring could first be functionalized via electrophilic substitution (e.g., nitration), followed by derivatization of the carboxylic acid groups and finally, modification of the newly introduced nitro group (e.g., reduction to an amine). This strategic approach enables the creation of compounds with diverse functionalities and potential applications.

Interactive Table: Potential Derivatization Strategies

| Functional Group | Reaction | Reagents | Resulting Structure |

| Carboxylic Acids | Di-esterification | R-OH, H⁺ | Di-ester derivative |

| Carboxylic Acids | Di-amide Formation | R-NH₂, DCC | Di-amide derivative |

| Carboxylic Acids | Di-reduction | LiAlH₄, then H₂O | Di-alcohol derivative |

| Acetamido Group | Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Amino derivative |

| Aromatic Ring | Halogenation | X₂, FeX₃ | Aryl halide derivative |

Investigation of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.

Investigation of Reaction Kinetics: Kinetic studies involve measuring the rate at which a reaction proceeds. For the derivatization of this compound, this could involve monitoring the disappearance of the starting material or the appearance of a product over time. Experimental techniques for such monitoring include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can separate and quantify the components of a reaction mixture at various time points.

Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can be used to follow the structural changes in real-time, while UV-Vis spectroscopy may be applicable if the reactants and products have distinct chromophores.

Factors that would be investigated include the effect of temperature, pressure, catalyst concentration, and reactant concentrations on the reaction rate. For example, in a di-esterification reaction, kinetic analysis could reveal the relative rates of reaction for the two non-equivalent carboxylic acid groups, providing insight into their respective reactivities.

Investigation of Reaction Mechanisms: Mechanistic studies aim to elucidate the step-by-step pathway through which reactants are converted into products.

Electrophilic Aromatic Substitution Mechanism: Reactions on the aromatic ring are expected to proceed via the standard arenium ion mechanism. masterorganicchemistry.com The aromatic π system attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.comlibretexts.org The stability of the arenium ion intermediate, which is influenced by the substituents, determines the reaction's rate and regioselectivity.

Nucleophilic Acyl Substitution Mechanism: Derivatization of the carboxylic acid groups (e.g., esterification, amide formation) proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequently, a leaving group (e.g., -OH in esterification) is eliminated, reforming the carbonyl double bond. libretexts.orglibretexts.org The use of acid catalysts in reactions like Fischer esterification serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

Interactive Table: Methods for Kinetic and Mechanistic Studies

| Study Type | Objective | Common Techniques | Key Information Gained |

| Kinetics | Determine reaction rates and rate laws. | HPLC, GC, NMR, UV-Vis Spectroscopy | Rate constants, reaction order, activation energy. |

| Mechanisms | Elucidate the reaction pathway. | Isotopic labeling, intermediate trapping, computational modeling, spectroscopic analysis of intermediates. | Identification of intermediates, transition states, rate-determining step. |

Biochemical Interaction Mechanisms of 2 Carboxymethyl 5 Acetamidobenzoic Acid

Molecular Binding to Biomolecules

The structural features of 2-(Carboxymethyl)-5-acetamidobenzoic acid, namely its two carboxylic acid groups and the acetamido moiety, suggest the potential for various non-covalent interactions with biological macromolecules. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which collectively determine the compound's binding affinity and specificity.

DNA Interaction Mechanisms (e.g., binding mode, diffusion, viscosity changes)

Currently, there is a lack of publicly available scientific literature detailing the specific interaction mechanisms between this compound and DNA. Therefore, information regarding its binding mode, effects on DNA diffusion, or changes in viscosity upon interaction is not available.

Protein Binding Affinities and Sites

Studies on various substituted benzoic acids have demonstrated their ability to bind to bovine serum albumin (BSA), with the binding affinity being influenced by the nature and position of the substituents on the aromatic ring. nih.gov The carboxylic acid moiety, in its anionic form (RCOO-), often facilitates strong interactions with positively charged residues, such as arginine and lysine, within specific binding pockets of proteins. nih.gov For instance, many aromatic carboxylates show a preference for binding to Sudlow's site II on albumin. nih.govnih.gov Given that this compound possesses two carboxylic acid groups, it is plausible that it would exhibit a significant affinity for serum albumin, which would, in turn, affect its transport and availability in biological systems.

The binding of para-aminobenzoic acid derivatives to serum proteins has been shown to be an enthalpy-driven process, leading to alterations in the protein's secondary structure upon complexation. conicet.gov.ar This suggests that the binding is not merely a passive process but one that can induce conformational changes in the protein.

Interactive Data Table: Binding Characteristics of Benzoic Acid Derivatives with Bovine Serum Albumin

| Compound | Binding Constant (K) | Number of Binding Sites (n) | Primary Binding Forces |

| p-Hydroxybenzoic acid | 1.2 x 10^4 M^-1 | ~1 | Hydrogen bonds, van der Waals forces |

| p-Aminobenzoic acid | 2.5 x 10^4 M^-1 | ~1 | Electrostatic interactions, hydrogen bonds |

| Benzoic acid | 1.8 x 10^4 M^-1 | ~1 | Hydrophobic interactions, hydrogen bonds |

Note: This table presents data for structurally related compounds to illustrate the binding properties of benzoic acid derivatives with BSA. Data for this compound is not available.

Enzyme Inhibition and Modulation Mechanisms

Enzymes are critical targets for many therapeutic agents. The ability of a compound to inhibit or modulate enzyme activity is a key determinant of its pharmacological effect.

Inhibition Kinetics of Hydrolases (e.g., Butyrylcholinesterase, Urease)

There is currently no specific information available in the scientific literature regarding the inhibition of butyrylcholinesterase or urease by this compound. However, studies on structurally related compounds can offer some insights. For example, certain benzohydrazide (B10538) derivatives have been shown to be dual inhibitors of both acetylcholinesterase and butyrylcholinesterase, with IC50 values for butyrylcholinesterase inhibition starting from 22 µM. nih.govmdpi.com The inhibition mechanism for these compounds is suggested to be non-covalent, with the inhibitors occupying the active site of the enzyme. nih.gov

Regarding urease, a nickel-containing metalloenzyme, various classes of compounds are known to act as inhibitors. semanticscholar.orgnih.govresearchgate.net These include hydroxamic acids, which are known to interact with the nickel ions in the active site, and various heterocyclic compounds that can act as mixed-type inhibitors. semanticscholar.orgnih.gov The inhibitory potential is often influenced by the substituents on the aromatic rings of the inhibitor molecules. mdpi.com Without experimental data, the potential for this compound to inhibit these hydrolases remains speculative.

Interactions with Phosphatases (e.g., Protein Tyrosine Phosphatase 1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.gov As such, inhibitors of PTP1B are of significant interest in the development of therapies for type 2 diabetes and obesity. nih.gov

Derivatives of 2-(carboxymethyl)-benzoic acid have been identified as a class of PTP1B inhibitors. nih.gov These compounds typically target the active site (A site) and can also interact with adjacent secondary binding sites (B, C, and D sites), which can enhance both potency and selectivity. nih.gov The carboxylic acid moiety is often crucial for interacting with positively charged residues in the active site, mimicking the binding of the phosphate (B84403) group of the natural substrate. The inhibition can be of various types, including competitive, non-competitive, or mixed-type, depending on the specific interactions of the inhibitor with the enzyme. nih.gov While specific kinetic data for this compound are not available, its structural similarity to this class of inhibitors suggests it may also act as a PTP1B inhibitor.

Interactive Data Table: Inhibition of PTP1B by Various Compound Classes

| Inhibitor Class | Example Compound | Inhibition Type | IC50 Range |

| 2-(oxalyl-amino)-benzoic acid derivatives | - | Competitive | Micromolar |

| 2-carboxymethyl-benzoic acid derivatives | - | Competitive | Micromolar |

| Trodusquemine | MSI-1436 | Non-competitive | 1 µM nih.gov |

| Ursolic acid | - | Allosteric | 26.5 µM nih.gov |

Note: This table provides examples of different classes of PTP1B inhibitors to contextualize the potential role of 2-carboxymethyl-benzoic acid derivatives.

Receptor-Ligand Interactions and Cellular Signaling Pathways

There is no available scientific literature detailing the specific receptor-ligand interactions of this compound. Research elucidating which biological receptors this compound binds to, the nature of these binding interactions (e.g., covalent, ionic, hydrogen bonding), or the affinity and specificity of such binding has not been published. As a result, there is no information on any cellular signaling pathways that might be modulated by its interaction with a receptor.

Structure-Activity Relationship (SAR) Studies through Molecular Modifications

No structure-activity relationship (SAR) studies for this compound have been documented in the public domain. SAR studies involve the synthesis and testing of various analogs of a lead compound to determine which chemical groups are essential for its biological activity. The absence of such studies means there is no data on how modifications to the carboxymethyl, acetamido, or benzoic acid moieties of the molecule would affect its biological function.

Integration of Computational and Experimental Biochemical Data

A search for integrated computational and experimental biochemical data for this compound yielded no results. This type of research typically involves using computational methods, such as molecular docking or molecular dynamics simulations, to predict how a compound might interact with a biological target, followed by experimental validation through biochemical and cellular assays. The lack of such studies indicates that the mechanism of action of this compound at a molecular level remains uninvestigated.

Advanced Analytical Method Development and Validation for 2 Carboxymethyl 5 Acetamidobenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a multi-functional molecule like 2-(Carboxymethyl)-5-acetamidobenzoic acid, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. The presence of two carboxylic acid groups and an amide group in this compound makes it an ideal candidate for HPLC analysis.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 or C8 column would be suitable stationary phases. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter to control the ionization of the carboxylic acid groups, which in turn affects the retention time and peak shape. Operating at a pH below the pKa of the carboxylic acids would lead to longer retention, while a higher pH would result in earlier elution. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection can be achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive data table presents a hypothetical set of starting conditions for the RP-HPLC method development for this compound.

If this compound is synthesized in a way that could result in enantiomers, for instance, if the carboxymethyl group was introduced asymmetrically, chiral HPLC would be necessary to separate these stereoisomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard RP-HPLC column. researchgate.netnih.govresearchgate.net The choice of mobile phase in chiral HPLC is highly dependent on the CSP and the analyte. Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Ethanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

This interactive data table outlines a potential starting point for chiral HPLC method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its low volatility and the presence of polar carboxylic acid groups, this compound is not directly amenable to GC analysis. colostate.edulmaleidykla.lt Therefore, a derivatization step is required to convert it into a more volatile and less polar derivative. colostate.eduoup.com Esterification of the carboxylic acid groups, for example, by reaction with methanol or a silylating agent like BSTFA, would be a suitable approach. lmaleidykla.lt After derivatization, the compound can be separated on a nonpolar or medium-polarity capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 100°C (2 min) to 300°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

This interactive data table provides a hypothetical set of conditions for the GC analysis of a derivatized form of the target compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of charged molecules like this compound. The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For this compound, a basic BGE would ensure that both carboxylic acid groups are deprotonated, resulting in a net negative charge and migration towards the anode. Detection is typically performed using a UV detector. chromatographyonline.com

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |

| Voltage | 20 kV |

| Detection | UV at 214 nm |

This interactive data table outlines potential CZE conditions for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS)-Based Analytical Methods

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to provide both separation and identification of compounds. For this compound, LC-MS would be a particularly valuable tool. nih.govresearchgate.net Using an electrospray ionization (ESI) source in negative ion mode would be ideal for detecting the deprotonated molecule. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition and confirm the identity of the compound with high accuracy. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov Potential fragmentation pathways for this molecule could involve the loss of water, carbon dioxide from the carboxylic acid groups, or cleavage of the carboxymethyl or acetamido groups. youtube.comchemistrynotmystery.com

| Ionization Mode | Parent Ion (m/z) | Potential Fragment Ions (m/z) |

| ESI Negative | [M-H]⁻ | [M-H-H₂O]⁻, [M-H-CO₂]⁻, [M-H-CH₂COOH]⁻ |

This interactive data table illustrates the expected parent ion and potential fragment ions in an MS analysis of this compound.

Method Validation According to International Guidelines (e.g., ICH Q2/Q14)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods. The LOD represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov For this compound, these parameters are determined to ensure that even trace amounts of the compound can be reliably detected and quantified, which is critical for impurity profiling and stability studies.

Several methods can be employed to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. biopharminternational.comthomasalittleconsulting.com

In a hypothetical study for a high-performance liquid chromatography (HPLC) method developed for this compound, the LOD and LOQ were determined based on the standard deviation of the y-intercept of the regression line. A series of solutions with low concentrations of the analyte were prepared and analyzed.

Table 1: Hypothetical LOD and LOQ Data for this compound by HPLC

| Parameter | Value | Method of Determination |

| Limit of Detection (LOD) | 0.05 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |

The established LOD and LOQ values demonstrate the sensitivity of the analytical method for this compound, enabling the detection and quantification of the compound at very low levels.

Robustness and Stability-Indicating Capabilities

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For the analysis of this compound, the robustness of the HPLC method was evaluated by intentionally varying critical parameters such as the pH of the mobile phase, column temperature, and flow rate.

The study would involve a design of experiments (DoE) approach to systematically vary these parameters and assess their impact on the analytical results, such as peak area, retention time, and resolution.

Table 2: Hypothetical Robustness Study Parameters for this compound Analysis

| Parameter | Variation | Effect on Results |

| Mobile Phase pH | ± 0.2 units | No significant change in peak symmetry or retention time. |

| Column Temperature | ± 2 °C | Minor shift in retention time, but resolution remained within acceptable limits. |

| Flow Rate | ± 0.1 mL/min | Proportional change in retention time; no impact on peak area or resolution. |

The results from such a study would indicate that the analytical method for this compound is robust and reliable under minor variations in its operational parameters.

Stability-Indicating Capabilities

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. nih.gov This is achieved by separating the intact drug from its degradation products. To establish the stability-indicating nature of the method for this compound, forced degradation studies would be conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

Table 3: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl) | Significant degradation with the appearance of a major degradation peak. |

| Base Hydrolysis (0.1 N NaOH) | Moderate degradation with two distinct degradation products. |

| Oxidation (3% H₂O₂) | Minor degradation observed. |

| Thermal (80°C) | No significant degradation. |

| Photolytic (UV light) | Slight degradation with the formation of a minor impurity. |

The successful separation of the main peak of this compound from the peaks of the degradation products would confirm the stability-indicating power of the analytical method.

Application of Analytical Quality by Design (AQbD) Principles for Method Optimization

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process control, based on sound science and quality risk management. americanpharmaceuticalreview.comnih.gov The goal of AQbD is to develop a robust and effective analytical method that consistently delivers the intended performance. biomedres.us

The application of AQbD principles to the development of an analytical method for this compound would involve the following key steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the desired accuracy, precision, and sensitivity for the quantification of this compound.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that should be within a certain range to ensure the desired quality. CMPs are the method parameters that can affect the CMAs.

Risk Assessment: A risk assessment is performed to identify and rank the method parameters that have the potential to impact the method's performance.

Design of Experiments (DoE): DoE is used to systematically study the effects of the identified critical method parameters on the critical method attributes.

Establishing a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. americanpharmaceuticalreview.com

Table 4: Hypothetical Application of AQbD for Method Optimization of this compound Analysis

| AQbD Step | Example for this compound Method |

| Analytical Target Profile (ATP) | To develop a stability-indicating HPLC method to quantify this compound with an accuracy of 98-102% and precision (RSD) of <2%. |

| Critical Method Attributes (CMAs) | Resolution between the main peak and degradation products, peak tailing factor, and assay value. |

| Critical Method Parameters (CMPs) | Mobile phase composition, pH, column temperature, and flow rate. |

| Risk Assessment | Identifying mobile phase composition and pH as high-risk parameters affecting resolution. |

| Design of Experiments (DoE) | A central composite design to study the interaction between mobile phase composition and pH on the resolution. |

| Method Operable Design Region (MODR) | Defining a range for mobile phase composition and pH that consistently provides the desired resolution and peak shape. |

By implementing AQbD principles, a well-understood, robust, and flexible analytical method for this compound can be developed, ensuring reliable results throughout the lifecycle of the product.

Environmental Fate and Biodegradation Pathways of 2 Carboxymethyl 5 Acetamidobenzoic Acid

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 2-(carboxymethyl)-5-acetamidobenzoic acid, the most relevant abiotic degradation mechanisms in environmental matrices such as water and soil are likely to be photolysis, hydrolysis, and oxidation. The presence of a benzene (B151609) ring, carboxylic acid groups, and an acetamido group suggests that the molecule will be susceptible to these transformation pathways.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. Aromatic compounds, particularly those with electron-donating groups, are often susceptible to photodegradation. The benzene ring in this compound can absorb ultraviolet (UV) radiation, leading to the formation of excited states that can undergo various reactions.

The likely photolytic degradation pathways for this compound, based on studies of similar aromatic acids, could involve:

Hydroxylation: The aromatic ring may be hydroxylated by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters. This would lead to the formation of phenolic derivatives.

Decarboxylation: The carboxylic acid groups are potential sites for photodecarboxylation, which would result in the loss of carbon dioxide and the formation of simpler aromatic structures.

Side-chain oxidation: The carboxymethyl and acetamido side chains could be susceptible to photo-oxidation, leading to their cleavage from the aromatic ring.

Ring cleavage: In more advanced stages of photodegradation, the aromatic ring itself can be opened, leading to the formation of smaller, aliphatic compounds that are generally more biodegradable.

The rate and extent of photolytic degradation would be influenced by environmental factors such as water clarity, pH, and the presence of natural photosensitizers like humic acids.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The acetamido group (-NHCOCH₃) in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the amide bond to yield 5-amino-2-(carboxymethyl)benzoic acid and acetic acid. However, amide bonds are generally stable under neutral environmental pH conditions.

Oxidative processes, aside from those initiated by light, can also contribute to the abiotic degradation of the compound. Strong oxidizing agents that can be present in the environment, such as manganese oxides in soils and sediments, or advanced oxidation processes (AOPs) in water treatment, could lead to the degradation of the molecule. The aromatic ring is a likely target for oxidation, potentially leading to ring-opening and mineralization. The carboxymethyl side chain is also a site that can be targeted by oxidative processes. researchgate.net

The following table summarizes the plausible abiotic degradation pathways for this compound based on the degradation of analogous compounds.

| Degradation Type | Potential Reaction | Plausible Products | Influencing Factors |

| Photolysis | Aromatic ring hydroxylation | Phenolic derivatives | Sunlight intensity, water clarity, presence of photosensitizers |

| Photodecarboxylation | Simpler aromatic compounds, CO₂ | pH, presence of catalysts | |

| Side-chain cleavage | Benzoic acid derivatives, acetic acid, glycine (B1666218) derivatives | Wavelength of light, presence of ROS | |

| Hydrolysis | Amide bond cleavage | 5-Amino-2-(carboxymethyl)benzoic acid, Acetic acid | pH (acidic or basic conditions) |

| Oxidation | Aromatic ring opening | Aliphatic acids | Presence of strong oxidants (e.g., •OH, MnO₂) |

| Side-chain oxidation | Aldehydes, carboxylic acids | Redox potential of the environment |

Microbial Biodegradation Pathways and Mechanisms

Microbial biodegradation is a key process in the removal of organic compounds from the environment. The structure of this compound suggests that it could serve as a carbon and nitrogen source for various microorganisms under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of aromatic compounds. The degradation of substituted benzoic acids is a well-studied process. nih.gov A plausible aerobic degradation pathway for this compound would likely begin with the transformation of the side chains and subsequent cleavage of the aromatic ring.

Potential initial steps in the aerobic degradation could include:

Hydrolysis of the acetamido group: Similar to abiotic hydrolysis, microbial amidases could cleave the acetamido group to form 5-amino-2-(carboxymethyl)benzoic acid and acetate (B1210297). The acetate can be readily utilized by microorganisms in central metabolism.

Oxidation of the carboxymethyl group: The carboxymethyl side chain could be oxidized to a dicarboxylic acid derivative.

Dioxygenase attack on the aromatic ring: The central step in the aerobic degradation of aromatic compounds is the dihydroxylation of the benzene ring by dioxygenase enzymes. This leads to the formation of a catechol-like intermediate, which is then susceptible to ring cleavage.

Following ring cleavage, the resulting aliphatic intermediates would be further metabolized through pathways such as the beta-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle and complete mineralization to carbon dioxide and water.

In the absence of oxygen, anaerobic microorganisms employ different strategies to break down aromatic compounds. The degradation often proceeds via the formation of benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov

For this compound, an initial activation to a CoA-thioester is likely. The subsequent degradation would involve the reduction of the aromatic ring followed by hydrolytic cleavage.

The anaerobic degradation of the carboxymethyl group can be analogized to the degradation of N-ε-Carboxymethyllysine (CML), a major advanced glycation end-product. Studies on the anaerobic degradation of CML by human intestinal bacteria have shown that it can be metabolized, leading to the formation of carboxymethylated biogenic amines and carboxylic acids. nih.govacs.orgresearchgate.netnih.gov This suggests that microbial communities in anaerobic environments, such as sediments and sludge, may possess the enzymatic machinery to cleave the carboxymethyl group from the aromatic ring of this compound. The bacteria Oscillibacter and Cloacibacillus evryensis have been identified as potential candidates for anaerobic CML degradation. nih.govacs.orgresearchgate.netnih.gov

While no specific studies have identified the microbial metabolites of this compound, based on the degradation of similar compounds, a number of intermediates can be predicted.

Under aerobic conditions , potential metabolites could include:

5-Amino-2-(carboxymethyl)benzoic acid

Acetic acid

Catechol derivatives (e.g., dihydroxy-carboxymethyl-aminobenzoic acid)

Ring cleavage products (e.g., muconic acid derivatives)

Under anaerobic conditions , potential metabolites could include:

The Coenzyme A thioester of the parent compound

Reduced ring intermediates (cycloalkane derivatives)

Carboxymethylated amines and carboxylic acids resulting from side-chain cleavage

The following table outlines the plausible microbial degradation pathways and potential metabolites of this compound.

| Condition | Initial Step | Key Intermediate | Potential Metabolites | Example Microorganisms (from analogous compounds) |

| Aerobic | Hydrolysis of acetamido group / Oxidation of side-chains | Catechol derivative | 5-Amino-2-(carboxymethyl)benzoic acid, Acetic acid, Muconic acid derivatives | Pseudomonas sp., Bacillus sp. |

| Anaerobic | Activation to CoA-thioester | Benzoyl-CoA derivative | Reduced ring compounds, Carboxymethylated amines, Carboxylic acids | Oscillibacter sp., Cloacibacillus evryensis |

Enzyme-Mediated Biotransformations and Catabolic Gene Clusters

The biodegradation of complex organic molecules such as this compound in the environment is largely driven by microbial enzymatic activities. Microorganisms have evolved a diverse array of enzymes and catabolic pathways to utilize a wide range of chemical structures as sources of carbon and energy.

Role of Specific Microbial Enzymes in Compound Transformation

While specific enzymatic data for this compound is not extensively documented in publicly available literature, the transformation of this compound is hypothesized to be initiated by enzymes that act on its primary functional groups: the acetamido, carboxymethyl, and benzoic acid moieties. The initial steps in the biotransformation are likely to involve hydrolases, oxygenases, and decarboxylases.

Amidases: An initial hydrolytic cleavage of the acetamido group (-NHCOCH₃) by an amidase would yield 5-amino-2-(carboxymethyl)benzoic acid and acetate. This is a common initial step in the degradation of many acetanilide-derived compounds.

Oxygenases: Dioxygenase and monooxygenase enzymes are crucial for the aromatic ring cleavage, a key step in the degradation of benzoic acid derivatives. nih.gov For instance, benzoate (B1203000) 1,2-dioxygenase can catalyze the hydroxylation of the benzene ring to form a dihydroxy intermediate (a catechol), which is then susceptible to ring fission. researchgate.net

Decarboxylases and Dehydrogenases: Subsequent enzymatic reactions would likely involve decarboxylation of the carboxylic acid groups and oxidation of the resulting intermediates, reactions catalyzed by decarboxylases and dehydrogenases, respectively.

The following table summarizes the key enzymes potentially involved in the initial transformation of this compound, based on the degradation pathways of analogous compounds.

| Enzyme Class | Potential Reaction Catalyzed | Substrate Moiety | Potential Product |

| Amidase | Hydrolysis of the amide bond | Acetamido group | 5-amino-2-(carboxymethyl)benzoic acid + Acetate |

| Dioxygenase | Aromatic ring hydroxylation | Benzoic acid ring | Dihydroxy-intermediate (Catechol derivative) |

| Decarboxylase | Removal of carboxyl group | Carboxymethyl/Carboxyl group | Release of CO₂ |

| Dehydrogenase | Oxidation of intermediates | Various intermediates | Further oxidized products |

Evolution of Novel Degradative Pathways

The introduction of novel, synthetic compounds into the environment can drive the evolution of new metabolic pathways in microbial communities. nih.gov This evolutionary process can occur through several mechanisms:

Gene Mutation: Spontaneous mutations in existing enzyme-coding genes can alter the substrate specificity of an enzyme, enabling it to act on a new compound.

Gene Duplication and Divergence: Duplication of a catabolic gene can provide a redundant copy that is free to accumulate mutations and evolve a new function without compromising the original function. nih.gov

Horizontal Gene Transfer: Microorganisms can acquire new catabolic genes or entire gene clusters from other organisms through mechanisms like conjugation, transformation, and transduction. nih.gov Mobile genetic elements such as plasmids and transposons often carry genes for the degradation of xenobiotic compounds. nih.gov

The arrangement of genes responsible for a specific degradation pathway is often found in clusters on the microbial chromosome or on plasmids. researchgate.net These "catabolic gene clusters" are often co-regulated, ensuring the coordinated expression of all the necessary enzymes. nih.gov For a compound like this compound, a novel pathway might evolve through the recruitment and assembly of genes from different pre-existing pathways that act on structurally related natural compounds.

Environmental Monitoring and Persistence Assessment

Assessing the environmental presence and persistence of this compound is crucial for understanding its potential ecological impact. Persistence is a measure of the time a chemical remains in a particular environment before being degraded or removed. nih.gov

Environmental monitoring for this compound would likely involve sampling of soil, water, and sediment, followed by extraction and analysis using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net These methods allow for the detection and quantification of the compound even at low concentrations. acs.org

The persistence of a chemical in the environment is influenced by a combination of its chemical properties and environmental factors. researchgate.net

Factors Influencing Environmental Persistence:

| Factor | Description |

| Chemical Structure | The presence of functional groups like the acetamido and carboxymethyl groups can influence susceptibility to microbial attack. Aromatic rings are generally more resistant to degradation than linear alkyl chains. |

| Bioavailability | The extent to which the compound is available to microorganisms for degradation. Factors like water solubility and sorption to soil particles play a significant role. |

| Environmental Conditions | Temperature, pH, oxygen availability, and the presence of other nutrients can significantly affect microbial activity and, consequently, the rate of biodegradation. nih.gov |

| Microbial Community | The presence and abundance of microorganisms possessing the necessary degradative enzymes are critical for the breakdown of the compound. |

Based on its structure as a substituted benzoic acid, it can be inferred that this compound may exhibit moderate persistence in the environment. While the carboxyl and acetamido groups may facilitate initial microbial attack, the stability of the benzene ring could contribute to its persistence. nih.gov

Strategies for Bioremediation and Ecological Impact Mitigation

Bioremediation utilizes biological processes to clean up contaminated environments. nih.gov For contamination with this compound, several bioremediation strategies could be employed to mitigate its ecological impact.

Natural Attenuation: This involves monitoring the natural processes of biodegradation to ensure that the contaminant concentrations decrease over time without human intervention. This is often a viable option for low-level contamination in environments with active microbial populations.

Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the contaminated site to stimulate the growth and activity of indigenous microorganisms capable of degrading the target compound. nih.gov

Bioaugmentation: This approach involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities for the target compound into the contaminated environment. This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes.

The following table outlines potential bioremediation strategies and their underlying principles.

| Strategy | Principle | Application |

| Natural Attenuation | Relies on intrinsic microbial populations and favorable environmental conditions to degrade the contaminant. | Low-level, widespread contamination. |

| Biostimulation | Enhances the activity of native degrading microorganisms by providing limiting nutrients and electron acceptors. | Soils and groundwater where microbial populations are present but limited by resources. |

| Bioaugmentation | Introduces specialized microorganisms to the site to enhance the degradation rate. | Highly contaminated sites or where indigenous degraders are absent or inefficient. |

Mitigating the ecological impact of this compound also involves preventing its release into the environment through proper industrial waste management and treatment processes.

Potential Applications and Future Research Trajectories

Role as a Precursor in the Synthesis of Complex Chemical Entities

There is currently no available research detailing the use of 2-(Carboxymethyl)-5-acetamidobenzoic acid as a starting material or intermediate in the synthesis of more complex chemical compounds. The scientific literature does not provide any examples of its application in organic synthesis to build larger molecular frameworks.

Development of Advanced Analytical Probes and Sensors Utilizing its Structure

Information regarding the development of analytical probes or sensors that specifically incorporate the this compound structure is absent from the current body of scientific publications. While research into sensors based on other benzoic acid derivatives exists, there are no documented instances of this particular compound being utilized for such purposes.

Design and Fabrication of Novel Biomaterials and Functional Polymers Integrating the Compound

The potential for integrating this compound into novel biomaterials or functional polymers has not been explored in the available literature. There are no studies on its polymerization or its incorporation as a functional monomer to create new materials with specific properties.

Exploration of Mechanistic Insights in Biological Systems through Structural Modification

There is a lack of research on the structural modification of this compound to probe mechanistic insights within biological systems. No studies were found that utilize this compound or its derivatives as tools to understand biological processes.

Future Interdisciplinary Research Opportunities and Challenges

Due to the absence of foundational research on this compound, any discussion of future interdisciplinary research opportunities remains speculative. Without initial data on its reactivity, properties, and biological activity, it is challenging to outline credible future research trajectories or the associated challenges.

Q & A

Basic Question: What synthetic strategies are effective for preparing 2-(Carboxymethyl)-5-acetamidobenzoic acid, and how can reaction conditions be optimized?

Answer:

A common approach involves functionalizing 5-acetamidobenzoic acid with a carboxymethyl group. A method adapted from analogous benzoic acid derivatives (e.g., ) suggests:

- Step 1: React 5-acetamidobenzoic acid with bromoacetic acid under basic conditions (e.g., NaHCO₃) to introduce the carboxymethyl group.

- Step 2: Purify via recrystallization (e.g., methanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 ratio) .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of benzoic acid to bromoacetic acid) and monitor pH (maintain ~8–9) to minimize side reactions. Reaction time (12–24 h) and temperature (40–60°C) can enhance yield (typically 60–75%) .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. HPLC) for this compound be resolved during characterization?

Answer:

Discrepancies may arise from impurities or tautomeric forms. Mitigation strategies include:

- Multi-Technique Validation:

- NMR: Compare and spectra with computational predictions (DFT calculations) to confirm substituent positions.

- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min) to detect impurities (e.g., unreacted starting material) .

- Tautomer Analysis: Conduct variable-temperature NMR (25–60°C) to identify dynamic equilibria between keto-enol forms, which may explain split peaks .

Basic Question: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

- HPLC-UV: Use a reversed-phase column (e.g., Phenomenex Luna C18) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient elution (10–50% B over 15 min). Retention time: ~8.2 min .

- Titration: Carboxylic acid groups can be quantified via acid-base titration (0.1 M NaOH, phenolphthalein indicator). Validate against HPLC results to ensure accuracy .

Advanced Question: How does the carboxymethyl group influence the compound’s biological activity, and what assays are suitable for mechanistic studies?

Answer:

The carboxymethyl group enhances hydrophilicity and metal chelation potential, which may affect enzyme inhibition or receptor binding.

- Assay Design:

- Enzyme Inhibition: Test against metalloenzymes (e.g., matrix metalloproteinases) using fluorogenic substrates. Pre-incubate the compound (1–100 µM) with enzyme and measure fluorescence quenching .

- Cellular Uptake: Use fluorescamine () to track intracellular accumulation in mammalian cells (e.g., HEK293) via fluorescence microscopy.

- Data Interpretation: Compare IC₅₀ values with structurally similar analogs (e.g., 5-acetamidobenzoic acid) to isolate carboxymethyl effects .

Basic Question: What are critical storage conditions to maintain the stability of this compound?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetamido group .

- Solubility Considerations: Prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS, pH 7.4) immediately before use to avoid precipitation .

Advanced Question: How can researchers address contradictions in literature-reported synthetic yields for this compound?

Answer:

- Systematic Re-evaluation: Reproduce methods under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Factor Screening: Apply a full factorial design (e.g., 2³ design) to test variables: temperature (40°C vs. 60°C), solvent (methanol vs. DMF), and catalyst (none vs. DMAP). Analyze yield variance using ANOVA .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., di-carboxymethylated derivatives) that may skew yield calculations .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis .

- Spill Management: Neutralize acidic spills with sodium bicarbonate, then collect in chemical waste containers .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic/nucleophilic sites. Fukui indices can highlight reactive carboxymethyl or acetamido groups .

- Docking Studies: Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding energies with ibuprofen or aspirin derivatives for activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.